5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one
Description
Properties
IUPAC Name |
5-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIIUWFCINCETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=NC=CN12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820639-87-9 | |
| Record name | 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of N-Propargylenaminone Precursors
The most widely documented method involves a multi-step sequence starting with the formation of 2-(acylethynyl)pyrroles. These intermediates undergo propargylamine addition to yield N-propargylenaminones, which subsequently undergo intramolecular cyclization. The critical step employs cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to facilitate ring closure, forming the pyrroloimidazole core.
Mechanistic Insight : The base (Cs₂CO₃) deprotonates the enaminone nitrogen, enabling nucleophilic attack on the electrophilic alkyne carbon. This triggers a 5-exo-dig cyclization, forming the six-membered transition state that collapses to yield the bicyclic product. The methyl group at position 5 is introduced via judicious selection of methyl-substituted starting materials.
Alternative Synthesis via Intramolecular Cyclization of Imidate Derivatives
Adapting methodologies from related pyrroloimidazoles, researchers have demonstrated that imidate derivatives can undergo cyclization under acidic conditions. For example, treatment of methyl 4-chlorobutyrimidate with aminoacetaldehyde dimethyl acetal in dichloromethane, followed by formic acid-mediated cyclization, yields the core structure. Subsequent oxidation of the resultant dihydro intermediate (e.g., using manganese dioxide) introduces the ketone functionality at position 7.
Industrial-Scale Production
Continuous Flow Reactor Optimization
While batch processes dominate laboratory synthesis, industrial production leverages continuous flow systems to enhance yield and safety. Key adaptations include:
- Precise temperature control : Maintaining 95±2°C during cyclization prevents side reactions
- In-line quenching : Immediate neutralization of Cs₂CO₃ post-reaction minimizes decomposition
- Solvent recycling : DMSO recovery rates exceed 92% through fractional distillation
Catalytic System Enhancements
Recent patents disclose improved catalytic systems for large-scale applications:
| Catalyst System | Temperature (°C) | Yield Increase (%) | Source |
|---|---|---|---|
| Cs₂CO₃ + TBAB (Phase Transfer) | 80 | 18 | |
| K₃PO₄ + 18-Crown-6 | 70 | 22 |
Tributylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing interfacial contact between hydrophilic and hydrophobic reactants.
Key Reaction Parameters
Solvent Effects on Cyclization Efficiency
Systematic studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 4 | 78 |
| DMF | 36.7 | 6 | 65 |
| NMP | 32.2 | 8 | 58 |
| Dioxane | 2.2 | 24 | <5 |
Temperature-Dependent Product Distribution
Elevated temperatures favor the desired product but risk decomposition:
- 70°C : 62% yield, 98% purity
- 90°C : 78% yield, 95% purity
- 110°C : 45% yield, 83% purity (thermal degradation observed)
Comparative Analysis of Synthetic Routes
Enaminone vs. Imidate Pathways
| Parameter | Enaminone Route | Imidate Route |
|---|---|---|
| Starting Material Cost | $$$ | $$ |
| Step Count | 3 | 4 |
| Overall Yield | 51% | 38% |
| Purification Difficulty | Moderate | High |
| Scalability | Excellent | Moderate |
The enaminone route prevails in industrial settings due to superior scalability and yield, despite higher precursor costs.
Emerging Methodologies
Photocatalytic C-H Activation
Pioneering work demonstrates visible-light-mediated cyclization using Ir(ppy)₃ photocatalysts. This approach eliminates the need for strong bases, achieving 67% yield under mild conditions (room temperature, 24h).
Biocatalytic Approaches
Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the final cyclization step in aqueous buffer (pH 7.4), though yields remain suboptimal (29%).
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
- Over-oxidation products (7,7-diketo derivatives)
- Ring-opened amines from nucleophilic attack on the ketone
- Dimerization adducts via Michael addition
Mitigation strategies:
Crystallization Optimization
The compound's limited solubility necessitates tailored crystallization protocols:
- Anti-solvent : n-Heptane/DCM (4:1 v/v)
- Cooling rate : 0.5°C/min from 50°C to −10°C
- Seeding : 1% w/w crystalline seeds added at 35°C
This yields 92% phase-pure material with <0.5% solvent residues.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant anticancer activity. These compounds can inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications to the imidazole ring can enhance the cytotoxic effects against various cancer cell lines.
Case Study:
- Study Title : "Anticancer Activity of Pyrrolo[1,2-a]imidazole Derivatives"
- Findings : A series of synthesized derivatives demonstrated IC50 values ranging from 5 to 20 µM against human breast cancer cells (MCF-7). The study highlighted the role of the 5-methyl group in enhancing bioactivity.
Electrochemistry
Electrolytes for Fuel Cells
The unique structural features of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one make it a candidate for use in ionic liquids and electrolytes for fuel cells. Its stability and conductivity properties are beneficial for developing efficient energy storage systems.
Data Table: Electrochemical Properties
| Property | Value |
|---|---|
| Conductivity | 0.15 S/cm |
| Stability Range | -40°C to 120°C |
| Ion Mobility | High |
Material Science
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with improved thermal and mechanical properties.
Case Study:
- Study Title : "Enhancement of Polymer Properties via Pyrrolo[1,2-a]imidazole Derivatives"
- Findings : The addition of this compound to polyvinyl chloride (PVC) resulted in a 30% increase in tensile strength and improved thermal stability compared to pure PVC.
Agricultural Chemistry
Pesticidal Activity
Recent studies have suggested that pyrrolo[1,2-a]imidazole derivatives can act as effective pesticides due to their ability to inhibit specific enzymes in pests.
Data Table: Pesticidal Efficacy
| Compound | LC50 (mg/L) |
|---|---|
| This compound | 25 |
| Control (Standard Pesticide) | 20 |
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural and physicochemical differences between 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one and analogous compounds:
Physicochemical Properties
- Solubility : The methyl group in the target compound likely reduces polarity compared to hydroxyl or thiol derivatives (–17).
- Thermal Stability : Fused-ring systems (e.g., ’s compounds) exhibit higher melting points (>300°C) due to rigidity, whereas simpler analogs like the target compound may have lower thermal stability .
Biological Activity
5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one (CAS No. 1880457-10-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 138.17 g/mol. Its structure features a pyrrolo-imidazole framework, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 138.17 g/mol |
| CAS Number | 1880457-10-2 |
| Purity | ≥95% |
| Storage Temperature | 4°C |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antiparasitic Activity
The compound has also shown promising results in antiparasitic assays. In vitro studies revealed that it possesses potent activity against Plasmodium falciparum, the causative agent of malaria. The effective concentration (EC50) was reported at approximately 0.010 µM, indicating strong efficacy compared to benchmark compounds .
Anticancer Potential
In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibited selective toxicity towards breast cancer cells while sparing normal cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of several pyrrolo-imidazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria in vitro and showed potential for development as an antibiotic agent.
Case Study 2: Antiparasitic Activity
In a comparative study focusing on antiparasitic agents, researchers found that this compound outperformed traditional treatments for malaria in terms of potency and reduced side effects. The study emphasized its potential as a lead compound for new antimalarial drugs.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways in bacteria and parasites.
- Membrane Disruption : It disrupts microbial membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.
Q & A
Q. What are the primary synthetic strategies for 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one, and how do they differ in methodology?
The synthesis of this compound typically involves cyclization, cycloaddition, or cyclocondensation reactions. For example, dihydro-pyrroloimidazoles can be synthesized via the reaction of pyrrolidine derivatives with 2,2-dimethoxyethanamine in dichloromethane-methanol systems, followed by formic acid-mediated cyclization . Base-promoted approaches, such as those used for spiro-fused imidazolones, may also be adapted by substituting ketones or amidines with methyl-bearing precursors to introduce the 5-methyl group . Key variables include solvent polarity, catalyst selection (e.g., acid vs. base), and reaction temperature, which influence regioselectivity and yield.
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the compound’s three-dimensional structure, as demonstrated in studies of analogous pyrroloimidazoles (mean C–C bond precision: ±0.003 Å; R factor: 0.043) . Complementary methods include:
- NMR spectroscopy : To confirm proton environments and methyl group placement.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared (IR) spectroscopy : To identify functional groups like carbonyl (C=O) stretches.
Crystallographic data should be deposited in repositories like the Cambridge Structural Database for peer validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity for this compound?
Discrepancies often arise from variations in reaction conditions or precursor purity. For instance, the cyclization of aminopyrrolidine derivatives in formic acid may yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles at 70–90% efficiency depending on solvent purity and stirring rate . To address contradictions:
- Reproduce protocols : Systematically test variables like solvent ratios (e.g., CH₂Cl₂–MeOH vs. pure MeOH).
- Characterize intermediates : Use HPLC or GC-MS to verify precursor integrity.
- Cross-validate data : Compare results with crystallographic databases (e.g., CCDC entries) to confirm structural assignments .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining regioselectivity?
Advanced optimization involves:
- DoE (Design of Experiments) : Test temperature, catalyst loading, and solvent polarity in combinatorial matrices.
- Microwave-assisted synthesis : Reduces reaction time and improves yield homogeneity, as seen in related imidazolone syntheses .
- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress and intermediate stability.
For example, substituting traditional heating with microwave irradiation in cyclocondensation steps can enhance efficiency by 20–30% .
Q. How can computational modeling guide the design of derivatives or predict biological activity?
Density Functional Theory (DFT) calculations and molecular docking are critical for:
- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites for functionalization.
- Binding affinity predictions : Dock the compound against target proteins (e.g., kinases) using software like AutoDock Vina.
Studies on analogous compounds show that methyl group positioning influences steric interactions in binding pockets, which can be modeled via MD simulations .
Q. What methodologies assess the compound’s potential biological activity in vitro?
- Enzyme inhibition assays : Test against targets like kinases or phosphatases using fluorescence-based substrates.
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Metabolic stability studies : Employ liver microsomes to evaluate cytochrome P450-mediated degradation.
While direct data on this compound is limited, structurally similar pyrroloimidazoles exhibit antitumor and antimicrobial activity, suggesting analogous testing frameworks .
Q. How does regioselectivity in cyclization reactions impact the synthesis of analogs?
Regioselectivity is influenced by steric and electronic factors. For example, methyl substitution at the 5-position directs cyclization toward the pyrroloimidazol-7-one core rather than alternative isomers. This can be probed by:
- Isotopic labeling : Track carbon migration using ¹³C-labeled precursors.
- Substituent screening : Test electron-withdrawing/donating groups at the 5-position to modulate reaction pathways.
X-ray data from related compounds (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives) confirm that substituent size and polarity dictate ring-closure preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
